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Compound of Interest

Compound Name: PC-PEG11-Azide

Cat. No.: B8106300 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and applications

of PC-PEG11-Azide, a versatile heterobifunctional linker. It is designed to equip researchers

with the necessary knowledge to effectively utilize this reagent in bioconjugation, with a

particular focus on its applications in drug delivery and the synthesis of Proteolysis Targeting

Chimeras (PROTACs).

Introduction to PC-PEG11-Azide
PC-PEG11-Azide is a sophisticated chemical tool that integrates three key functionalities into a

single molecule: a photocleavable (PC) group, a hydrophilic polyethylene glycol (PEG) spacer,

and a terminal azide group. This unique combination allows for the precise, reversible, and

biocompatible conjugation of molecules.

The azide group serves as a handle for "click chemistry," a suite of highly efficient and specific

reactions for bioconjugation. The PEG11 spacer, a chain of eleven ethylene glycol units,

enhances the solubility and bioavailability of the resulting conjugate while minimizing steric

hindrance. The photocleavable linker provides a mechanism for the controlled release of

conjugated molecules upon exposure to light, offering spatial and temporal control over their

activity.
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A summary of the key physicochemical properties of a representative PC-PEG11-Azide linker,

specifically PC Azido-PEG11-NHS carbonate ester, is presented in Table 1.

Property Value Reference

Molecular Formula C42H68N6O21 [1][2]

Molecular Weight 993.03 g/mol [1][2][3]

Appearance Oil

Color Colorless to light yellow

Purity Typically >90%

Storage Conditions -20°C, sealed from moisture

Solubility Soluble in DMSO, DCM, DMF

Core Principles of Bioconjugation with PC-PEG11-
Azide
The utility of PC-PEG11-Azide in bioconjugation is centered around two primary chemical

principles: click chemistry for initial conjugation and photocleavage for subsequent release.

Click Chemistry: The Azide Handle
The terminal azide group of PC-PEG11-Azide is a key participant in one of the most robust

classes of bioconjugation reactions: azide-alkyne cycloadditions. These reactions are prized for

their high efficiency, selectivity, and biocompatibility. There are two main variants of this

reaction that can be employed with PC-PEG11-Azide.

The CuAAC reaction is a highly reliable method for covalently linking an azide with a terminal

alkyne to form a stable triazole ring. This reaction is catalyzed by copper(I) ions, which are

typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.

The reaction is highly specific and proceeds under mild, aqueous conditions, making it suitable

for a wide range of biomolecules.
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For applications where the cytotoxicity of a copper catalyst is a concern, such as in living

systems, SPAAC offers a powerful alternative. This reaction utilizes a strained cyclooctyne,

such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts

spontaneously with an azide without the need for a catalyst. The driving force for this reaction

is the release of ring strain in the cyclooctyne.

Photocleavage: Controlled Release
The "PC" in PC-PEG11-Azide stands for photocleavable. This functionality is typically

conferred by a nitrobenzyl ether or a similar photolabile group. Upon irradiation with light of a

specific wavelength (usually in the near-UV range), this group undergoes a photochemical

reaction that results in the cleavage of the linker, releasing the conjugated molecule. This

allows for precise spatial and temporal control over the release of the payload, a highly

desirable feature in drug delivery and other biological applications.

Application in PROTAC Synthesis
PC-PEG11-Azide is particularly well-suited for the synthesis of Proteolysis Targeting Chimeras

(PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a

target protein, leading to the target's degradation. The modular nature of PROTACs, consisting

of a target-binding ligand, an E3 ligase ligand, and a linker, makes the click chemistry handle of

PC-PEG11-Azide ideal for their assembly.

Experimental Protocols
The following protocols are generalized procedures for bioconjugation using an azide-

functionalized PEG linker like PC-PEG11-Azide. Optimization of reaction conditions (e.g.,

molar ratios, concentration, reaction time, and temperature) is highly recommended for each

specific application.

Protocol for Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol is adapted from general CuAAC procedures for bioconjugation.

Materials:
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Azide-functionalized molecule (e.g., PC-PEG11-Azide)

Alkyne-functionalized biomolecule

Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

Copper-binding ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Anhydrous DMSO or DMF (for dissolving reagents if necessary)

Procedure:

Dissolve the alkyne-functionalized biomolecule in the reaction buffer to a desired

concentration (e.g., 1-5 mg/mL).

Dissolve the PC-PEG11-Azide in DMSO or DMF to prepare a concentrated stock solution

(e.g., 10 mM).

In a reaction tube, combine the alkyne-functionalized biomolecule solution and the PC-
PEG11-Azide stock solution. A molar excess of the azide linker (e.g., 5-20 fold) is typically

used. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid

denaturation of biomolecules.

In a separate tube, prepare the copper/ligand complex by mixing the CuSO4 stock solution

and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used.

Add the copper/ligand complex to the biomolecule/azide mixture. The final concentration of

copper is typically in the range of 50-250 µM.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final

concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

Gently mix the reaction and incubate at room temperature for 1-4 hours.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b8106300?utm_src=pdf-body
https://www.benchchem.com/product/b8106300?utm_src=pdf-body
https://www.benchchem.com/product/b8106300?utm_src=pdf-body
https://www.benchchem.com/product/b8106300?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8106300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purify the conjugate using an appropriate method, such as size-exclusion chromatography

(SEC), dialysis, or affinity chromatography, to remove excess reagents.

Protocol for Strain-Promoted Azide-Alkyne
Cycloaddition (SPAAC)
This protocol is based on general SPAAC procedures.

Materials:

Azide-functionalized molecule (e.g., PC-PEG11-Azide)

Strained alkyne (e.g., DBCO or BCN) functionalized biomolecule

Reaction buffer (e.g., PBS, pH 7.4)

Anhydrous DMSO or DMF (for dissolving reagents if necessary)

Procedure:

Dissolve the strained alkyne-functionalized biomolecule in the reaction buffer to a desired

concentration (e.g., 1-5 mg/mL).

Dissolve the PC-PEG11-Azide in DMSO or DMF to prepare a concentrated stock solution

(e.g., 10 mM).

Add the PC-PEG11-Azide stock solution to the solution of the strained alkyne-functionalized

biomolecule. A 2-4 fold molar excess of the azide is a good starting point.

Ensure the final concentration of the organic solvent is kept below 5-10% (v/v) to maintain

the stability of the biomolecule.

Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The

reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

Purify the conjugate using an appropriate method (e.g., SEC, dialysis, or affinity

chromatography) to remove unreacted reagents.
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Protocol for Photocleavage
The optimal conditions for photocleavage will depend on the specific photocleavable group in

the linker. The following is a general guideline.

Materials:

Purified conjugate containing the PC-PEG11 linker

Light source with the appropriate wavelength (typically near-UV, e.g., 365 nm)

Reaction buffer

Procedure:

Dissolve the purified conjugate in a suitable buffer.

Expose the solution to the light source. The duration and intensity of the light exposure will

need to be optimized. This can range from minutes to hours.

Monitor the cleavage of the conjugate using analytical techniques such as HPLC, LC-MS, or

gel electrophoresis.

Once cleavage is complete, the released payload can be separated from the biomolecule

and cleaved linker fragment if necessary.

Summary and Outlook
PC-PEG11-Azide is a powerful and versatile tool for bioconjugation, offering a combination of a

hydrophilic spacer, a highly efficient click chemistry handle, and a controlled release

mechanism. Its applications are particularly prominent in the development of advanced drug

delivery systems and the synthesis of PROTACs. The experimental protocols provided in this

guide offer a starting point for researchers to harness the potential of this innovative linker. As

the fields of chemical biology and drug discovery continue to evolve, the demand for

sophisticated reagents like PC-PEG11-Azide that enable precise control over molecular

interactions will undoubtedly grow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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